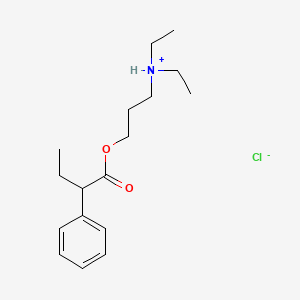
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride is a chemical compound with the molecular formula C17H27NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a propyl chain, and a phenylbutyrate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride typically involves the esterification of 2-phenylbutyric acid with 3-(diethylamino)propyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.
Major Products
Oxidation: 2-phenylbutyric acid or corresponding ketones.
Reduction: 3-(Diethylamino)propyl 2-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also modulate signaling pathways and biochemical processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Diethylamino)propyl 2-(2,3-dimethylanilino)benzoate hydrochloride
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride
- Phenylbutyric acid derivatives
Uniqueness
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diethylamino group, a propyl chain, and a phenylbutyrate moiety allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
73747-23-6 |
|---|---|
Fórmula molecular |
C17H28ClNO2 |
Peso molecular |
313.9 g/mol |
Nombre IUPAC |
diethyl-[3-(2-phenylbutanoyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-4-16(15-11-8-7-9-12-15)17(19)20-14-10-13-18(5-2)6-3;/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3;1H |
Clave InChI |
SMLCJXXABWLANF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)OCCC[NH+](CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


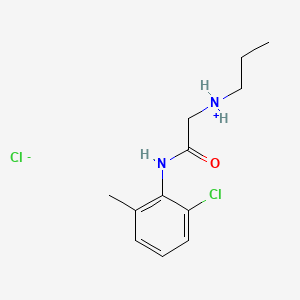
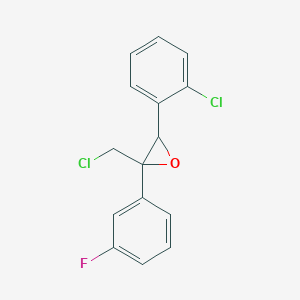
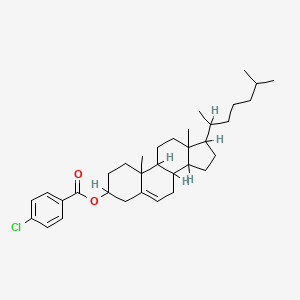
![[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)
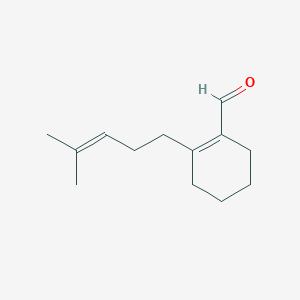

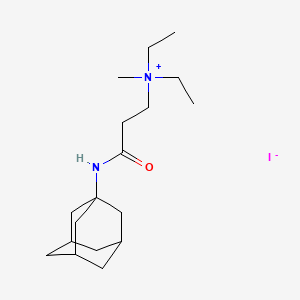
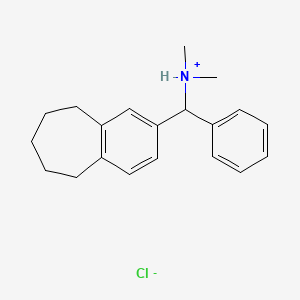
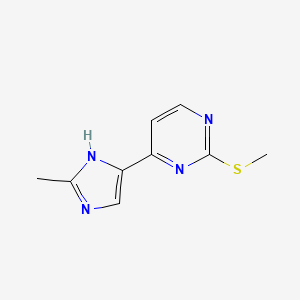

![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)
![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
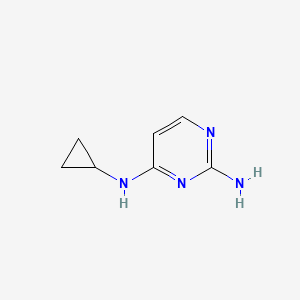
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
